Adamantane-2-carbonitrile

描述

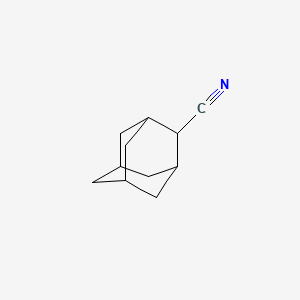

Adamantane-2-carbonitrile is a derivative of adamantane, a tricyclic cage compound with the formula C10H16 Adamantane itself is known for its high symmetry and remarkable stability, making it a valuable scaffold in various chemical applications

作用机制

Target of Action

Adamantane-2-carbonitrile is a derivative of adamantane, a tricyclic cage compound Adamantane derivatives are known to exhibit antiviral, anti-parkinsonian, or anti-alzheimer properties . Therefore, the targets could be related to these diseases.

Mode of Action

Adamantane derivatives are known to interact with their targets to induce changes that lead to their therapeutic effects . For instance, some adamantane derivatives inhibit viral replication

Biochemical Pathways

Adamantane derivatives are known to affect various biochemical pathways related to their therapeutic effects . For instance, some adamantane derivatives inhibit viral replication

Pharmacokinetics

The incorporation of adamantane fragments in pharmaceuticals is known to improve the lipophilicity and stability of drugs . This suggests that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, leading to good bioavailability.

Result of Action

Adamantane derivatives are known to induce changes at the molecular and cellular level that lead to their therapeutic effects . For instance, some adamantane derivatives inhibit viral replication

Action Environment

It is known that the adamantane moiety can act as an anchor in the lipid bilayer of liposomes, which has promising applications in the field of targeted drug delivery and surface recognition . This suggests that the biological environment could influence the action of this compound.

生化分析

Cellular Effects

Adamantane derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Adamantane derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms by which Adamantane-2-carbonitrile exerts its effects are still being studied.

Temporal Effects in Laboratory Settings

Adamantane itself has been characterized as a new subambient temperature and enthalpy reference material

Dosage Effects in Animal Models

Adamantane derivatives have been studied in animal models

Metabolic Pathways

Adamantane itself has been shown to be metabolized by certain organisms

Transport and Distribution

Adamantane derivatives have been shown to be used as an anchor in the lipid bilayer of liposomes, which has promising applications in the field of targeted drug delivery and surface recognition .

Subcellular Localization

Adamantane derivatives have been shown to be located in multilayers of dioleoylphosphatidylcholine (DOPC), with one site close to the bilayer surface and the other much deeper in the hydrophobic core of the bilayer .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-carbonitrile typically involves the introduction of a nitrile group to the adamantane framework. One common method is the reaction of 2-adamantyl bromide with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

化学反应分析

Types of Reactions: Adamantane-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides under specific conditions.

Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium cyanide (NaCN) or other nucleophiles in polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Various substituted adamantane derivatives.

科学研究应用

Adamantane-2-carbonitrile has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a scaffold in drug design and development, particularly in antiviral and neuroprotective agents.

Medicine: Explored for its potential therapeutic properties, including antiviral, anti-Parkinsonian, and anti-Alzheimer activities.

Industry: Utilized in the development of advanced materials, including high-performance polymers and nanodiamonds.

相似化合物的比较

2-Azaadamantane: Contains a nitrogen atom in the adamantane framework.

Diamantane: A higher homolog of adamantane with additional carbon atoms.

生物活性

Adamantane-2-carbonitrile is a derivative of adamantane, a well-known compound in medicinal chemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Antimicrobial Activity

Research has demonstrated that adamantane derivatives exhibit significant antimicrobial properties. A study highlighted that various adamantane derivatives, including this compound, showed potent antibacterial activity against several strains. Compounds with an adamantyl moiety have been reported to possess enhanced lipophilicity, which contributes to their antimicrobial efficacy .

Table 1: Antimicrobial Activity of Adamantane Derivatives

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | Various bacterial strains | |

| Compound 13 | Antifungal | Candida albicans | |

| Compound 14 | Antiviral | Influenza virus |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated that compounds derived from adamantane exhibited dose-dependent anti-inflammatory effects in models of paw edema induced by carrageenan in rats. These findings suggest potential applications in treating inflammatory diseases .

Neuroprotective Properties

Recent studies have explored the neuroprotective actions of newly synthesized adamantane derivatives, including this compound, particularly in the context of diabetes-induced cognitive impairment. These compounds were found to modulate neuroinflammatory pathways, leading to improved cognitive functions in diabetic mice. The overexpression of genes such as Bdnf (Brain-Derived Neurotrophic Factor) was associated with reduced neuroinflammation and enhanced memory performance .

Table 2: Neuroprotective Effects of Adamantane Derivatives

| Compound | Model | Effect | Reference |

|---|---|---|---|

| This compound | Diabetic mice model | Improved memory performance | |

| Vildagliptin | DPP4 inhibitor model | Reduced cognitive deficits |

The biological activities of this compound can be attributed to several mechanisms:

- Lipophilicity : The incorporation of the adamantyl group enhances the lipophilicity of compounds, improving their bioavailability and interaction with biological targets.

- Modulation of Inflammatory Pathways : Adamantane derivatives have been shown to influence the expression of pro-inflammatory cytokines, thereby mitigating inflammation.

- Neurogenic Properties : Some studies suggest that these compounds can promote neurogenesis and neuroplasticity, which are crucial for cognitive function recovery in pathological conditions .

Case Studies

- Antimicrobial Efficacy : A study involving a series of synthesized adamantane derivatives revealed that those containing the cyano group exhibited superior antibacterial activity compared to their non-cyanated counterparts. This highlights the importance of structural modifications in enhancing biological efficacy .

- Cognitive Impairment Reversal : In a controlled experiment with diabetic mice, treatment with adamantane derivatives resulted in significant improvements in memory tasks compared to untreated controls. The study utilized behavioral tests such as the Y-maze and passive avoidance tests to assess cognitive function .

属性

IUPAC Name |

adamantane-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCMWKSXPURXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。